molecular formula C19H21N9O2S B2639428 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-28-9

3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2639428
CAS番号: 501352-28-9
分子量: 439.5
InChIキー: XDNXMGCQUHILLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a complex substitution pattern. Its core structure is based on purine-2,6-dione (a xanthine analog), modified at three key positions:

  • Position 3: A methyl group, likely enhancing metabolic stability by blocking oxidation at this site.
  • Position 7: A thioethyl chain linked to a phenyl-substituted tetrazole ring, which may improve lipophilicity and binding interactions (e.g., via π-π stacking or hydrogen bonding).

特性

IUPAC Name

3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O2S/c1-25-15-14(16(29)21-18(25)30)27(17(20-15)26-9-5-6-10-26)11-12-31-19-22-23-24-28(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXMGCQUHILLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative characterized by a unique structural configuration that incorporates a tetrazole moiety and a pyrrolidine ring. This compound belongs to a class of biologically active molecules that have garnered interest for their potential therapeutic applications, particularly in the fields of neurology and oncology.

Structural Features

The structural composition of the compound can be summarized as follows:

Feature Description
Molecular Formula C₁₅H₁₈N₄OS
Functional Groups Purine core, tetrazole ring, thioether linkage
Key Substituents Methyl group at position 3, pyrrolidine at position 8

The presence of the tetrazole group is particularly significant as it enhances the compound's interaction with biological targets due to its nitrogen-rich structure.

Biological Activity

Research indicates that the biological activity of this compound is influenced by its structural components. Notably, compounds containing tetrazole derivatives have been studied for various pharmacological effects:

  • Anticholinesterase Activity : Similar tetrazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, studies on related compounds demonstrated inhibition percentages ranging from 24.38% to 29.56% at different concentrations .
  • Protein-Ligand Interactions : The purine core is known for its ability to interact with various proteins involved in cellular signaling pathways. This interaction is critical for developing drugs targeting specific pathways in diseases such as Alzheimer's and cancer .
  • Cytotoxicity Studies : Preliminary cytotoxicity evaluations suggest that derivatives of this compound may exhibit selective toxicity towards cancer cell lines. Such findings necessitate further exploration into their mechanisms of action and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

  • Study on Tetrazole Derivatives : A comprehensive evaluation of various tetrazole derivatives indicated significant anticholinesterase activity, suggesting that modifications in the substituent groups can enhance biological efficacy .
  • Synthesis and Evaluation : The synthesis of related purine derivatives has been documented, revealing that specific substitutions can lead to enhanced biological activities, including improved binding affinities for target proteins involved in disease mechanisms .

類似化合物との比較

(a) Thiophene-Pyrazole Derivatives (Compounds 7a and 7b)
  • Structure: Compounds 7a and 7b feature thiophene cores substituted with pyrazole-methanone groups and diamino-cyano or ester functionalities .
  • Synthetic Overlap: Both the target compound and 7a/7b incorporate sulfur-containing groups. The use of elemental sulfur and nucleophiles (e.g., malononitrile, ethyl cyanoacetate) in 7a/7b synthesis suggests analogous methods may introduce the thioethyl group in the target compound.
(b) Tetrazole-Containing Compounds
  • The phenyl-tetrazole moiety in the target compound is a common bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. This feature is absent in 7a/7b but prevalent in angiotensin II receptor blockers (e.g., losartan).

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Potential Applications
Target Compound Purine-2,6-dione 3-methyl, 7-(thioethyl-tetrazole-phenyl), 8-pyrrolidinyl Kinase inhibition, receptor modulation
Compound 7a Thiophene 5-amino-3-hydroxy-pyrazolyl, diamino-cyano-thiophene Unspecified (possibly antimicrobial)
Compound 7b Thiophene 5-amino-3-hydroxy-pyrazolyl, ethyl ester-diamino-thiophene Unspecified (possibly enzyme inhibition)
Losartan (Reference) Biphenyl-tetrazole Tetrazole, imidazole-methyl-butyl Antihypertensive (AT1 receptor antagonism)

Research Findings and Limitations

  • Synthesis : The target compound’s thioethyl-tetrazole group may require a multi-step synthesis involving tetrazole ring formation (e.g., Huisgen cycloaddition) followed by thiol-alkylation, akin to sulfur incorporation in 7a/7b .
  • Activity Gaps: No direct pharmacological data for the target compound are provided in the evidence. By analogy, pyrrolidine and tetrazole groups in kinase inhibitors (e.g., imatinib derivatives) enhance target affinity and solubility.
  • Contradictions : While 7a/7b emphasize sulfur-mediated reactivity, the target compound’s purine core prioritizes hydrogen-bonding interactions, suggesting divergent mechanisms of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。